4-Benzyl-6-methylmorpholine-2-carbohydrazide

Description

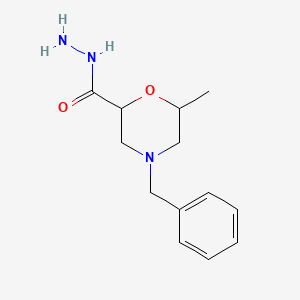

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-6-methylmorpholine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUXPOXPGGVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide typically involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide group. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst use, to enhance yield and purity.

Chemical Reactions Analysis

4-Benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-6-methylmorpholine-2-carbohydrazide has been explored for its potential as an α-glucosidase inhibitor , which is crucial for managing diabetes by regulating blood sugar levels. In studies, it demonstrated an impressive inhibitory potential with an IC50 value significantly lower than that of the standard drug acarbose. This suggests its viability as a lead compound for developing new antidiabetic agents.

The compound has shown promise in modulating enzymatic activities and interacting with various biological targets. Preliminary studies indicate that it may influence receptor interactions, making it a candidate for further investigation in pharmacological contexts. Its unique stereochemical properties enhance its specificity in biological interactions, potentially leading to novel therapeutic applications.

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions. This versatility makes it useful in the development of specialty chemicals and materials.

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| A study on α-glucosidase inhibition | Evaluated the inhibitory potential of this compound | Demonstrated an IC50 value of 15 ± 0.030 µM, outperforming acarbose (IC50 = 58.8 ± 0.015 µM) |

| Synthesis and characterization | Investigated synthetic routes and biological properties | Highlighted the compound's ability to act as a ligand in enzyme studies and its potential therapeutic effects |

| Reaction mechanism analysis | Explored chemical behavior and reactivity | Identified its participation in nucleophilic substitution reactions due to the morpholine ring structure |

Mechanism of Action

The mechanism of action of 4-Benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Benzyl-6-methylmorpholine-2-carbohydrazide with structurally related carbohydrazide derivatives:

Key Observations:

Core Heterocycles: The morpholine ring in the target compound contrasts with the quinoline system in 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide, which confers greater aromaticity and lipophilicity . Simpler analogs like 4-Hydroxybenzhydrazide lack heterocyclic rings, reducing steric complexity .

Functional Groups: The carbohydrazide (-CONHNH₂) group is common across all compounds, enabling hydrogen bonding and metal coordination.

Physicochemical Properties: The morpholine derivative’s molecular weight (253.32 g/mol) is intermediate between the smaller hydroxybenzhydrazide (152.15 g/mol) and the bulkier quinoline derivative (335.41 g/mol), influencing solubility and bioavailability.

Biological Activity

4-Benzyl-6-methylmorpholine-2-carbohydrazide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound, with the molecular formula and a molecular weight of approximately 249.31 g/mol, features a unique structural configuration that may influence its biological activity.

Chemical Structure and Properties

The structural attributes of this compound include:

- Morpholine Ring : Facilitates nucleophilic substitution reactions.

- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methyl Group : Modifies steric and electronic properties.

- Carbohydrazide Moiety : Capable of participating in condensation reactions.

These features contribute to the compound's versatility in synthetic applications and its potential utility in drug development.

α-Glucosidase Inhibition

One of the primary areas of investigation for this compound is its role as an α-glucosidase inhibitor . This enzyme is crucial in carbohydrate metabolism, and its inhibition can have therapeutic implications for managing diabetes. Preliminary studies have indicated that this compound exhibits significant inhibitory activity against α-glucosidase, with an IC50 value reported at approximately 15 ± 0.030 µM, which is markedly lower than the standard drug acarbose (IC50 = 58.8 ± 0.015 µM) .

The mechanism through which this compound exerts its biological effects may involve:

- Binding to the active site of α-glucosidase, thereby preventing substrate access.

- Modulating enzymatic pathways related to glucose metabolism, which could lead to decreased postprandial blood glucose levels.

Synthesis and Evaluation

The synthesis of this compound involves several key steps that ensure high yields of the desired product. The compound has been subjected to various biological evaluations to assess its pharmacological potential.

Potential Applications

The unique chemical properties of this compound suggest several potential applications:

- Diabetes Management : As an α-glucosidase inhibitor, it could be developed into a therapeutic agent for glycemic control.

- Cancer Research : Investigations into its cytotoxic effects on T-lymphoblastic cell lines indicate possible applications in oncology .

- Drug Development : Its ability to modulate biological pathways positions it as a candidate for further research in pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.